molecular formula C27H33IO3S B114297 Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS No. 142342-33-4

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Cat. No. B114297
CAS RN: 142342-33-4
M. Wt: 564.5 g/mol
InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M
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Description

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, also known as PhI (OTs)2, is a powerful oxidizing agent that has been widely used in organic synthesis. It is a white crystalline solid that is soluble in many organic solvents. It is also known as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The molecular formula of this compound is C27H33IO3S . It has an average mass of 564.519 Da and a monoisotopic mass of 564.119507 Da .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a melting point of 237-240 °C . It is soluble in PGMEA (<1%), γ-butyrolactone (~10%), and ethyl lactate (~10%) .

Scientific Research Applications

Synthesis and Structural Studies

  • Ligand Synthesis for Phosphorus Compounds : Tetraarylphenyls containing p-tert-butylphenyl groups are utilized in synthesizing compounds with two phosphorus centers, highlighting the importance of sterically demanding ligands (Shah et al., 2000).
  • Borafluorene Derivatives : 1-(4-tert-butylphenyl)-7-tert-butyl-9-(bis-2,6-(4-tert-butylphenyl)phenyl)-9-borafluorene, showcasing the role of tert-butylphenyl groups in the formation of complex molecular structures (Wehmschulte et al., 2001).

Material Science and Polymer Chemistry

  • Polyimide Development : Bis(triarylamine)-based polyimides demonstrate significant applications in flexible electrochromic devices due to their thermal stability and reversible electrochromic behaviors (Wang & Hsiao, 2014).
  • Advanced Photoinitiating Systems : Utilization in photopolymerization and 3D printing technologies, particularly in the development of novel photoinitiating systems for LED-based polymerization (Chen et al., 2021).

Analytical Chemistry

  • Enhanced MALDI-TOFMS Detection : Binary iodonium salts, including bis(4-tert-butylphenyl)iodonium, have proven effective in improving the detection of sulfo-peptides in mass spectrometry, underscoring their analytical applications (Ueki & Yamaguchi, 2006).

Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : In OLED technology, compounds like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine demonstrate the critical role of tert-butylphenyl derivatives in improving device performance (Wang et al., 2001).

Chemical Synthesis

  • Bis(4-tert-butylphenyl)aminoxyl Synthesis : Demonstrates the efficiency of copper and silver ions in catalyzing the oxidation of hydroxylamines, pertinent in the synthesis of bis(4-tert-butylphenyl)aminoxyl (Golubev & Sen', 2013).

Photoresist Materials

  • Chemically Amplified Photoresists : 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates, which generate p-toluenesulfonic acid, are used in photoresists, highlighting the relevance of such compounds in developing highly sensitive imaging materials (Ito & Ichimura, 2000).

Mechanism of Action

As a cationic photoinitiator and a photoacid generator, Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate plays a crucial role in various photochemical processes .

Safety and Hazards

According to the safety data sheet, if breathed in, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFJTOGXLEPIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1.0 mmol) and methyl p-toluenesulfonate (204 mg; 1.1 mmol) were suspended in t-butyl methyl ether (5 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. The reaction mixture was cooled, and formed white solid was removed through filtration. The white solid was washed with t-butyl methyl ether, and dried under vacuum, to thereby yield 521 mg of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bis(p-tert-butylphenyl)iodonium chloride (428.8 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol) were suspended in t-butyl methyl ether (500 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. After the reaction mixture had been cooled, formed white solid was separated through filtration. The white solid was washed with t-butyl methyl ether and dried under vacuum, to thereby yield 513.7 g of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
428.8 g
Type
reactant
Reaction Step One
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

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